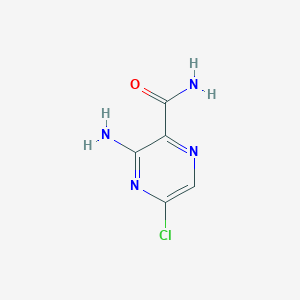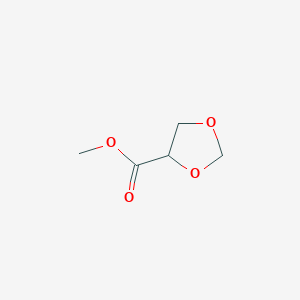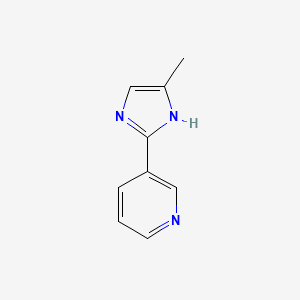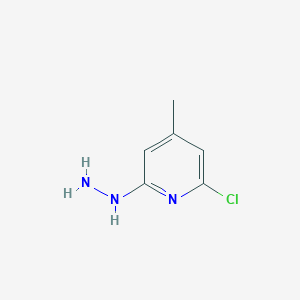![molecular formula C10H9BrN2O2 B13668385 Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 3-position and an ethyl ester group at the 4-carboxylate position makes it a versatile intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized by cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Esterification: The ethyl ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent like sulfuric acid or using esterification reagents like ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ester group to an alcohol.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of 3-debrominated or 4-hydroxy derivatives.
Oxidation: Formation of 4-carboxylic acid or other oxidized derivatives.
科学研究应用
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes or receptors involved in disease pathways.
Material Science: It is utilized in the synthesis of organic materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the design of probes for studying biological processes at the molecular level.
作用机制
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: The presence of an iodine atom can lead to different substitution patterns and reactivity.
Ethyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Fluorine substitution can enhance the compound’s stability and influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-12-9-8(6)7(11)5-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKSCHDSNTLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CNC2=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)


![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)


![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)

